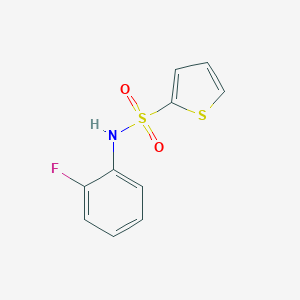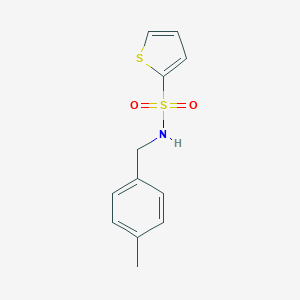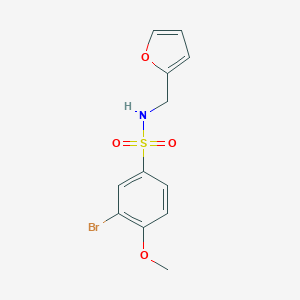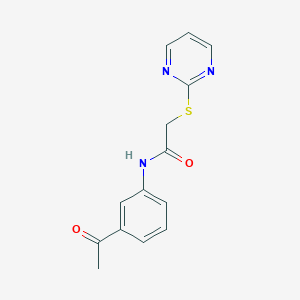![molecular formula C24H18ClF3N4O4S B299301 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B299301.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide, also known as CTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cell signaling pathways. By inhibiting PTPs, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis. N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide also inhibits angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF), a protein that promotes the growth of new blood vessels.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, including protein kinase C (PKC) and matrix metalloproteinases (MMPs). N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has also been shown to modulate the activity of ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel.
实验室实验的优点和局限性
One advantage of using N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide in lab experiments is its specificity for PTPs, which allows for the selective inhibition of specific signaling pathways. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
Future research on N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide could focus on its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies could explore the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, research could focus on developing more efficient synthesis methods for N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide to improve its accessibility and affordability for researchers.
合成方法
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-hydrazinyl-N-(4-nitrophenyl)acetamide. This reaction results in the formation of N-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-{2-[4-nitrobenzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide. The nitro group in this compound is then reduced to an amino group, followed by the reaction with cyanomethoxybenzaldehyde to form N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide.
科学研究应用
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
属性
产品名称 |
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide |
|---|---|
分子式 |
C24H18ClF3N4O4S |
分子量 |
550.9 g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClF3N4O4S/c25-22-11-8-18(14-21(22)24(26,27)28)32(37(34,35)20-4-2-1-3-5-20)16-23(33)31-30-15-17-6-9-19(10-7-17)36-13-12-29/h1-11,14-15H,13,16H2,(H,31,33)/b30-15+ |
InChI 键 |
FQDCEEJCNJRXSQ-FJEPWZHXSA-N |
手性 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC#N)C3=CC(=C(C=C3)Cl)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC#N)C3=CC(=C(C=C3)Cl)C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC#N)C3=CC(=C(C=C3)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299218.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B299222.png)
![2-[2-chloro(methylsulfonyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B299223.png)
![Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate](/img/structure/B299224.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299232.png)



![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)
![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)

